molecular formula C32H50N2O14S2 B14640158 naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium CAS No. 55077-37-7

naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium

Cat. No.: B14640158
CAS No.: 55077-37-7
M. Wt: 750.9 g/mol
InChI Key: LIXVVPZNOJGBHQ-UHFFFAOYSA-L
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Description

Naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium is a complex organic compound that features a naphthalene core substituted with disulfonate groups and a trimethylammonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium typically involves the disulfonation of naphthalene using oleum (a solution of sulfur trioxide in sulfuric acid) to introduce the sulfonate groups . The reaction is as follows:

C10H8+2SO3C10H6(SO3H)2C_{10}H_{8} + 2SO_{3} \rightarrow C_{10}H_{6}(SO_{3}H)_{2} C10​H8​+2SO3​→C10​H6​(SO3​H)2​

Further functionalization with trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium is achieved through a series of esterification and quaternization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation reactors where naphthalene is treated with oleum. The subsequent steps involve purification and crystallization to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium undergoes various chemical reactions, including:

    Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form naphthalene derivatives with fewer sulfonate groups.

    Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include naphthalene derivatives with modified functional groups, such as hydroxyl, amino, and alkyl groups.

Scientific Research Applications

Naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The sulfonate groups enhance its solubility in aqueous environments, while the trimethylammonium moiety facilitates binding to negatively charged biomolecules. This compound can modulate various biochemical pathways by altering the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium is unique due to its combination of sulfonate and trimethylammonium groups, which confer distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry.

Properties

CAS No.

55077-37-7

Molecular Formula

C32H50N2O14S2

Molecular Weight

750.9 g/mol

IUPAC Name

naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium

InChI

InChI=1S/2C11H22NO4.C10H8O6S2/c2*1-6-10(13)16-9(2)11(14)15-8-7-12(3,4)5;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*9H,6-8H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2

InChI Key

LIXVVPZNOJGBHQ-UHFFFAOYSA-L

Canonical SMILES

CCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.CCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]

Origin of Product

United States

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